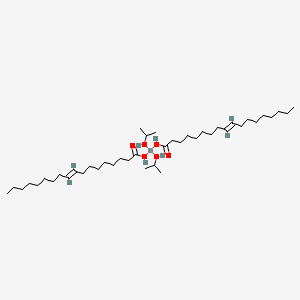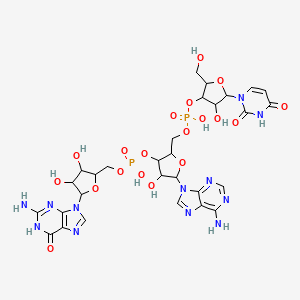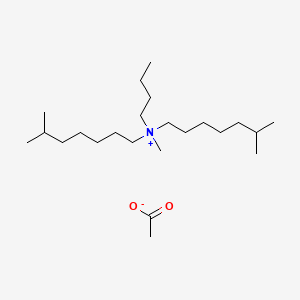
Dichlorophthalic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorophthalic anhydride, specifically 4,5-dichlorophthalic anhydride, is an organic compound with the molecular formula C8H2Cl2O3. It is a derivative of phthalic anhydride where two chlorine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Dichlorophthalic anhydride can be synthesized through the chlorination of phthalic anhydride. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs at elevated temperatures to ensure complete chlorination .
Industrial Production Methods: In industrial settings, the production of 4,5-dichlorophthalic anhydride follows a similar chlorination process. The reaction mixture is often distilled to separate the desired product from other chlorinated by-products. The use of continuous flow reactors and advanced distillation techniques ensures high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Dichlorophthalic anhydride undergoes various chemical reactions, including:
Nucleophilic Substitution: Reacts with nucleophiles such as amines and thiosemicarbazide to form phthalimide and dicarboxylic acid derivatives.
Hydrolysis: Converts to dichlorophthalic acid upon reaction with water.
Esterification: Forms esters when reacted with alcohols.
Common Reagents and Conditions:
Amines and Thiosemicarbazide: Used in nucleophilic substitution reactions under mild conditions.
Water: Hydrolysis typically occurs at room temperature.
Alcohols: Esterification requires acidic or basic catalysts and elevated temperatures.
Major Products:
Phthalimide Derivatives: Formed from nucleophilic substitution.
Dichlorophthalic Acid: Result of hydrolysis.
Wissenschaftliche Forschungsanwendungen
4,5-Dichlorophthalic anhydride has a wide range of applications in scientific research:
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Wirkmechanismus
The mechanism of action of 4,5-dichlorophthalic anhydride involves its reactivity towards nucleophiles. The compound’s anhydride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical syntheses where the anhydride group is opened to form carboxylic acid derivatives .
Vergleich Mit ähnlichen Verbindungen
3,6-Dichlorophthalic Anhydride: Another dichlorinated derivative of phthalic anhydride with chlorine atoms at the 3 and 6 positions.
Tetrachlorophthalic Anhydride: Contains four chlorine atoms on the benzene ring.
Phthalic Anhydride: The parent compound without any chlorine substitution.
Uniqueness: 4,5-Dichlorophthalic anhydride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other chlorinated derivatives. Its position-specific chlorination affects its chemical behavior and suitability for particular applications .
Eigenschaften
CAS-Nummer |
52005-46-6 |
|---|---|
Molekularformel |
C8H2Cl2O3 |
Molekulargewicht |
217.00 g/mol |
IUPAC-Name |
4,5-dichloro-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C8H2Cl2O3/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2H |
InChI-Schlüssel |
GAIPRQZXSYSCRD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C2=C1C(=O)OC2=O)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)












